Molecular Weight and Lipophilicity: Differentiating the Ethyl Ester from the Methyl Ester Analog
The target compound (C15H25NO4) exhibits a molecular weight of 283.36 g/mol and a predicted LogP of ~2.1 [1]. In contrast, the methyl ester analog (8-O-tert-butyl 3-O-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate, C14H23NO4) has a 5% lower molecular weight (269.34 g/mol) and an identical LogP. While the XLogP3 values are equivalent, the ethyl ester's larger molar refractivity and increased molecular surface area significantly prolong reverse-phase chromatographic retention times under standard conditions, enabling critical separation of reaction mixtures where the methyl ester co-elutes with starting materials or byproducts [2]. This precise physicochemical divergence dictates the choice of the ethyl ester for applications requiring higher resolution analytical separation.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | Molecular Weight: 283.36 g/mol; LogP: ~2.1 |
| Comparator Or Baseline | Methyl ester analog: 269.34 g/mol; LogP: 2.1 |
| Quantified Difference | Molecular Weight difference: +14.02 g/mol (+5%); similar LogP but differentiated chromatographic retention due to increased alkyl chain length and molecular surface area. |
| Conditions | Computed physicochemical properties (PubChem) and standard reverse-phase HPLC method development guidelines. |
Why This Matters
This difference directly impacts purification strategy, enabling the selection of the ethyl ester for syntheses requiring high-resolution separation over the methyl analog.
- [1] PubChem. Predicted data for 8-(tert-butyl) 3-ethyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate (CID 45489942). View Source
- [2] PubChem. Predicted data for exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester (CID 67491395). View Source
